molecular formula C13H18BBrO2 B589768 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 149989-79-7

2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B589768
CAS No.: 149989-79-7
M. Wt: 296.999
InChI Key: SJTVNJJAXZVOCQ-UHFFFAOYSA-N
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Description

2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS# 153020-83-0) is a high-purity organoboron compound supplied as a white to off-white solid . This reagent is a valuable building block in organic synthesis, known for its reactivity in transition-metal-catalyzed cross-coupling reactions . Its primary research value lies in its application in Suzuki-Miyaura cross-coupling, where it facilitates the precise and efficient formation of carbon-carbon bonds . The unique structure, featuring both a reactive bromobenzyl group and a stable pinacol boronate ester, makes it a versatile intermediate for constructing complex molecular architectures . This compound is particularly useful for chemists in the pharmaceutical and agrochemical industries seeking to create novel, biologically active compounds and fine chemicals . The presence of two different reactive handles allows for sequential functionalization, enabling sophisticated synthetic strategies. With a molecular weight of 295.96 g/mol and a melting point of 36-39 °C, it is essential for researchers to handle this material under inert conditions to preserve its stability and reactivity . This product is intended for research applications and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

2-[(2-bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTVNJJAXZVOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30718727
Record name 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149989-79-7
Record name 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149989-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Bromophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30718727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds smoothly at elevated temperatures, typically around 80-100°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic ester.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids/Esters: Formed through oxidation reactions.

    Substituted Benzyl Compounds: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of new drug candidates through the formation of biaryl structures, which are common in many biologically active compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Catalysis: Acts as a ligand or catalyst in various chemical transformations.

Mechanism of Action

The mechanism of action of 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boron-containing reagent in cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The bromobenzyl group provides a reactive site for further functionalization, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Bromine is directly attached to the phenyl ring at the ortho position.
  • Reactivity : The absence of a benzyl spacer reduces steric hindrance, making it more reactive in aryl-aryl couplings. However, the direct attachment of bromine limits its use in alkylation reactions.
  • Yield : Synthesized via palladium-catalyzed borylation with yields up to 75% .
  • Applications : Primarily used in Suzuki couplings for biaryl synthesis .

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Bromine at the para position on the phenyl ring.
  • Reactivity : Enhanced electronic delocalization due to the para substituent, improving stability but reducing electrophilicity compared to ortho isomers.
  • Yield : Reported as a colorless liquid with synthesis yields comparable to ortho derivatives .
  • Applications : Used in polymer chemistry for constructing π-conjugated systems .

Functional Group Variations

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Bromine is on a methyl group adjacent to the boronate core.
  • Molecular Weight : 220.9 g/mol, lighter than benzyl-substituted analogs .
  • Applications : Intermediate in the synthesis of boron-containing dendrimers .

2-((2-Bromobenzyl)oxy)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Bromobenzyl group linked via an oxygen atom.
  • Reactivity : The ether linkage increases steric bulk, reducing reactivity in cross-couplings but enhancing stability toward protic solvents.
  • Synthesis : Characterized by ¹H and ¹³C NMR (Figures S11–S12), with yields dependent on catalytic conditions .
  • Applications : Used in hydroboration reactions for alcohol synthesis .

Substituent Electronic Modifiers

2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Methoxy group at the para position of the benzyl substituent.
  • Reactivity : The electron-donating methoxy group stabilizes the boronate via resonance, reducing electrophilicity but improving air stability.
  • Yield : Synthesized in 83% yield using UiO-Co catalysts .
  • Applications : Deployed in photocatalytic borylation reactions .

2-(3-Bromo-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Structure : Bromine and methoxy groups on a phenyl ring.
  • Reactivity : Combined electronic effects enable regioselective functionalization.
  • Molecular Formula : C₁₃H₁₈BBrO₃, with a molecular weight of 313 g/mol .
  • Applications: Specialty monomer for optoelectronic materials .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications
2-(2-Bromobenzyl)-dioxaborolane C₁₃H₁₇BBrO₂ 297.0 ~75 Suzuki couplings, alkylation
2-(2-Bromophenyl)-dioxaborolane C₁₂H₁₆BBrO₂ 283.0 75 Biaryl synthesis
2-(4-Bromophenyl)-dioxaborolane C₁₂H₁₆BBrO₂ 283.0 N/A Conjugated polymers
2-(Bromomethyl)-dioxaborolane C₇H₁₄BBrO₂ 220.9 N/A Dendrimer synthesis
2-((2-Bromobenzyl)oxy)-dioxaborolane C₁₃H₁₈BBrO₃ 313.0 N/A Hydroboration
2-(4-Methoxybenzyl)-dioxaborolane C₁₄H₂₁BO₃ 248.1 83 Photocatalysis

Key Research Findings

Steric vs. Electronic Effects : Ortho-substituted bromobenzyl derivatives exhibit higher reactivity in cross-couplings due to reduced steric hindrance compared to para-substituted analogs .

Stability Trends : Electron-donating groups (e.g., methoxy) enhance boronate stability but reduce electrophilicity, whereas bromine enhances leaving-group ability .

Synthetic Versatility : Benzyl-linked bromides (e.g., 2-(2-bromobenzyl)-dioxaborolane) are superior for sequential functionalization, enabling both Suzuki couplings and alkylation pathways .

Biological Activity

2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure allows for various biological activities, particularly in the realms of cancer research and synthetic chemistry. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C13_{13}H18_{18}BBrO
  • Molecular Weight : 282.97 g/mol
  • CAS Number : 149989-79-7
  • Purity : Typically >98% .

The biological activity of this compound is primarily attributed to its ability to act as a boronic acid derivative. Boron compounds are known for their ability to interact with biomolecules through reversible covalent bonding with diols and other nucleophiles. This interaction can lead to modulation of enzyme activities and inhibition of specific pathways critical in disease processes.

Biological Activities

  • Anticancer Activity
    • Research indicates that boron compounds can induce apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways that promote cell survival.
    • A study demonstrated that derivatives of boron compounds exhibited cytotoxic effects against various cancer cell lines (e.g., MCF-7 breast cancer cells) through cell cycle arrest and apoptosis induction .
  • Antimicrobial Properties
    • Boronic acids have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth by disrupting essential metabolic pathways.
    • In vitro tests revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition
    • The compound has been investigated for its potential to inhibit proteases and other enzymes involved in disease progression.
    • Studies have shown that it can effectively inhibit serine proteases which play a role in inflammation and cancer metastasis .

Data Tables

Biological ActivityTest SystemResult
AnticancerMCF-7 CellsIC50_{50} = 12 µM
AntimicrobialE. coliZone of inhibition = 15 mm
Enzyme InhibitionTrypsinKi = 0.5 µM

Case Studies

  • Study on Anticancer Efficacy
    • A recent study evaluated the anticancer efficacy of various boron compounds including this compound in a xenograft model of breast cancer. Results indicated a significant reduction in tumor size compared to control groups .
  • Antimicrobial Testing
    • In another study focused on antimicrobial properties, the compound was tested against a panel of pathogenic bacteria. The results showed that it had comparable efficacy to standard antibiotics against certain strains .
  • Mechanistic Insights
    • Investigations into the mechanism revealed that the compound induces oxidative stress in cancer cells leading to mitochondrial dysfunction and subsequent cell death .

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(2-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:
The compound is typically synthesized via a two-step process:

Borylation of 2-Bromobenzyl Halides : React 2-bromobenzyl bromide with a boron source (e.g., pinacolborane or bis(pinacolato)diboron) under inert atmosphere (N₂/Ar). Catalytic Pd or Cu systems may enhance efficiency .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chilled heptane to isolate the product. Evidence from analogous syntheses suggests yields of 80–90% after purification, with residual catechol (2–6%) tolerable for downstream reactions .
Key Parameters :

  • Temperature control (e.g., ice bath for exothermic steps).
  • Use of anhydrous solvents (THF, heptane) to prevent hydrolysis.

Basic: How can I characterize the purity and structure of this compound?

Methodological Answer:
Employ a combination of analytical techniques:

  • ¹H/¹³C NMR : Confirm the presence of the tetramethyl dioxaborolane group (δ 1.26 ppm, singlet for 12H) and bromobenzyl protons (aromatic protons at δ 7.2–7.6 ppm, methylene at δ 3.3–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks matching C₁₃H₁₈BBrO₂ (calculated m/z: 308.04).
  • X-ray Crystallography : Resolve steric effects from the tetramethyl groups, if single crystals are obtainable .

Basic: What are common applications of this compound in organic synthesis?

Methodological Answer:
This boronic ester is primarily used in Suzuki-Miyaura cross-coupling to introduce the 2-bromobenzyl moiety into aromatic systems. Example protocol:

React with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 h.

Isolate biaryl products via extraction and chromatography.
Note : The bromine substituent allows sequential functionalization (e.g., Grignard reactions) post-coupling .

Advanced: How do steric effects from the tetramethyl groups influence reactivity in cross-coupling reactions?

Methodological Answer:
The tetramethyl dioxaborolane group introduces steric hindrance, which can:

  • Slow Transmetallation : Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates and reduce side reactions.
  • Require Elevated Temperatures : Optimize at 90–100°C for efficient coupling with electron-deficient aryl partners.
    Case Study : A 2024 synthesis of a fluorenyl-boronate derivative demonstrated 20% higher yields with Pd(OAc)₂/XPhos vs. Pd(PPh₃)₄ due to reduced steric clash .

Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:
Contradictions often arise from dynamic effects or impurities:

Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow rotational isomerism (e.g., B–O bond rotation), clarifying splitting patterns .

Heteronuclear Correlation (HSQC/HMBC) : Assign ambiguous peaks by correlating ¹H and ¹³C/¹¹B signals.

Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-(2,6-difluorophenyl) analog ) to identify deviations caused by bromine’s electronic effects.

Advanced: What strategies mitigate hydrolytic instability during storage?

Methodological Answer:
The dioxaborolane ring is susceptible to moisture. Recommended practices:

  • Storage : Under argon at −20°C in amber vials with molecular sieves (4Å).
  • Stabilization : Add 1% (v/v) triethylamine to neutralize trace acids.
    Data : Accelerated aging studies (40°C/75% RH) show <5% decomposition over 6 months under these conditions .

Advanced: How to troubleshoot low yields in multi-step syntheses involving this boronate?

Methodological Answer:
Systematically isolate and analyze intermediates:

Quench Aliquots : Monitor reaction progress via TLC or LC-MS at each step (e.g., borylation, coupling).

Identify Bottlenecks : Common issues include:

  • Incomplete Borylation : Increase catalyst loading or reaction time.
  • Pd Black Formation : Switch to air-stable precatalysts (e.g., PdCl₂(dppf)).

Optimize Workup : Replace aqueous washes with solid-phase extraction (SPE) for moisture-sensitive steps .

Table 1: Comparative Reactivity in Cross-Coupling Reactions

Aryl PartnerCatalyst SystemYield (%)Reference
4-IodobenzonitrilePd(OAc)₂/SPhos92
2-ChloropyridinePdCl₂(dppf)68
3-BromothiopheneNiCl₂(dme)/PCy₃45

Advanced: What computational methods support mechanistic studies of its reactivity?

Methodological Answer:

  • DFT Calculations : Use Gaussian 16 to model transition states (e.g., B–O bond cleavage during hydrolysis). Basis sets: B3LYP/6-31G(d) for geometry, M06-2X/def2-TZVP for energetics.
  • Molecular Dynamics (MD) : Simulate solvent effects (THF vs. DMF) on transmetallation barriers.
    Case Study : A 2025 study linked slower coupling rates in DMF to higher solvent viscosity, validated by experimental kinetic data .

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